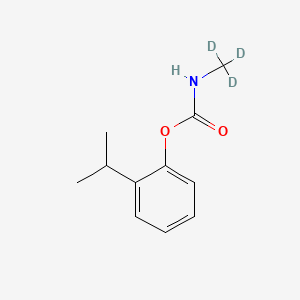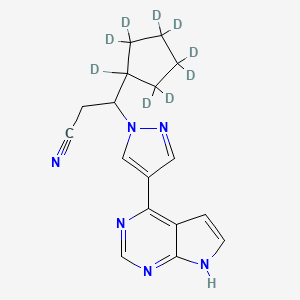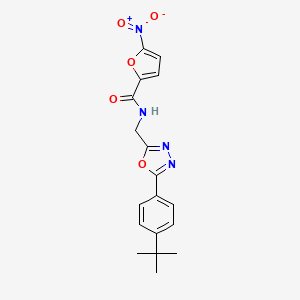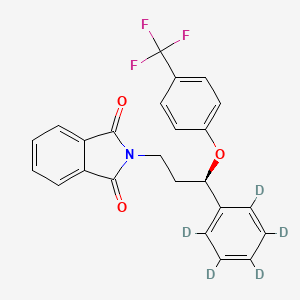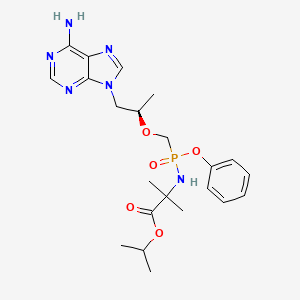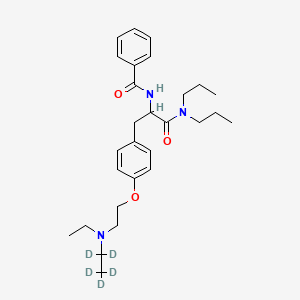
Anti-Influenza agent 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-Influenza agent 3 is a novel compound designed to combat influenza viruses. Influenza, a highly contagious respiratory illness, poses significant health risks globally. The development of effective antiviral agents is crucial to mitigate the impact of seasonal flu and potential pandemics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Influenza agent 3 involves several key steps. One common method includes the Sharpless asymmetric epoxidation and diastereoselective Barbier allylation of an aldehyde. These reactions incorporate chirality into the molecule. The cyclohexene carboxylic ester core is constructed through a ring-closing metathesis reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Anti-Influenza agent 3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups results in ketones or aldehydes, while reduction of these groups yields alcohols .
Scientific Research Applications
Anti-Influenza agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating influenza infections. Its efficacy and safety are evaluated through clinical trials.
Industry: Utilized in the development of antiviral drugs and formulations
Mechanism of Action
The mechanism of action of Anti-Influenza agent 3 involves inhibiting key viral enzymes and proteins. It targets the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host . Additionally, it may interfere with other viral replication processes, such as RNA polymerase activity .
Comparison with Similar Compounds
Anti-Influenza agent 3 is compared with other antiviral agents like oseltamivir, zanamivir, and peramivir:
Oseltamivir: Known for its oral bioavailability but associated with resistance issues.
Zanamivir: Administered via inhalation, less prone to resistance but has limited bioavailability.
Peramivir: Administered intravenously, effective in severe cases but requires hospital settings
This compound stands out due to its unique molecular structure, which enhances its binding affinity and specificity for viral targets. This results in improved efficacy and reduced likelihood of resistance development .
Conclusion
This compound represents a promising advancement in the fight against influenza. Its unique properties and broad range of applications make it a valuable compound for scientific research and therapeutic development. Continued research and development will further elucidate its potential and optimize its use in various fields.
Properties
Molecular Formula |
C16H22ClNOS |
|---|---|
Molecular Weight |
311.9 g/mol |
IUPAC Name |
(NE)-N-[(5-chloro-4-methylthiophen-2-yl)-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C16H22ClNOS/c1-8-5-13(20-15(8)17)14(18-19)11-6-10-7-12(9(11)2)16(10,3)4/h5,9-12,19H,6-7H2,1-4H3/b18-14+/t9-,10+,11+,12+/m0/s1 |
InChI Key |
CUEYIPMVEFAUPI-CFTOJUNOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)/C(=N\O)/C3=CC(=C(S3)Cl)C |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(=NO)C3=CC(=C(S3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


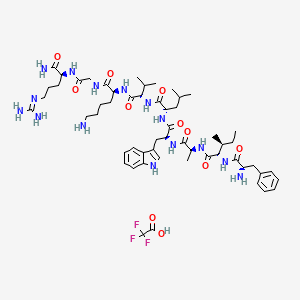
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
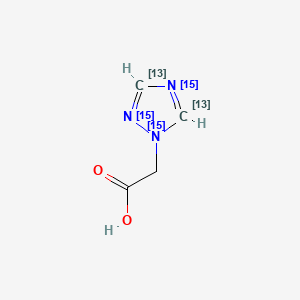
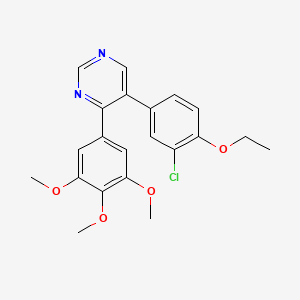
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
